Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is a chemical compound with a complex structure that includes bromine, fluorine, and a benzo[d][1,3]dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid, which is then brominated to introduce the bromine atom at the 6-position. The final step involves esterification to form the ethyl ester .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium acetate are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Pharmaceuticals: The compound’s structure makes it a potential intermediate in the synthesis of pharmaceutical agents.
Materials Science: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action for Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate depends on its specific applicationFor example, the bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis under certain conditions .
Comparison with Similar Compounds
Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
5-Bromo-2,2-difluorobenzo[d][1,3]dioxole: Lacks the carboxylate ester group.
Uniqueness: Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is unique due to the combination of bromine, fluorine, and the benzo[d][1,3]dioxole ring with an ethyl ester group
Properties
Molecular Formula |
C10H7BrF2O4 |
---|---|
Molecular Weight |
309.06 g/mol |
IUPAC Name |
ethyl 6-bromo-2,2-difluoro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H7BrF2O4/c1-2-15-9(14)5-3-7-8(4-6(5)11)17-10(12,13)16-7/h3-4H,2H2,1H3 |
InChI Key |
NQKNLZSJHZHHJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1Br)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.